BenchChemオンラインストアへようこそ!

Tribenzyl Miglustat

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Procure Tribenzyl Miglustat as the direct, single-step precursor to pharmaceutical-grade Miglustat. Unlike Tetrabenzyl Miglustat, this tri-O-benzyl intermediate streamlines your catalytic hydrogenation debenzylation, minimizing impurity generation and maximizing process yield. It serves simultaneously as the critical reference standard for method validation (ICH AMV), specifying and quantifying this exact process-related impurity in QC stability studies. The free hydroxyl handle also enables selective derivatization for SAR exploration. Ensure chromatographic traceability against USP/EP pharmacopeial standards with a fully characterized, high-purity lot.

Molecular Formula C31H39NO4
Molecular Weight 489.6 g/mol
Cat. No. B15355649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribenzyl Miglustat
Molecular FormulaC31H39NO4
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(C(C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C31H39NO4/c1-2-3-19-32-20-29(34-22-25-13-7-4-8-14-25)31(36-24-27-17-11-6-12-18-27)30(28(32)21-33)35-23-26-15-9-5-10-16-26/h4-18,28-31,33H,2-3,19-24H2,1H3/t28?,29-,30+,31?/m0/s1
InChIKeyJSEJVHWQWRTLJX-VBSOKNSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribenzyl Miglustat: A Critical Protected Intermediate in Miglustat Synthesis and Analytical Reference Standard Procurement


Tribenzyl Miglustat (C₃₁H₃₉NO₄, MW 489.6 g/mol) is a tri-O-benzyl protected derivative of the iminosugar Miglustat (N-butyl-deoxynojirimycin, NB-DNJ), a clinically approved glucosylceramide synthase inhibitor used in substrate reduction therapy for Gaucher disease type 1 and Niemann-Pick disease type C [1]. The compound exists as a mixture of stereoisomers where three hydroxyl groups of the piperidine core are masked with benzyl ether protecting groups, rendering it a key synthetic intermediate in the multi-step preparation of pharmaceutical-grade Miglustat . As a fully characterized reference standard, Tribenzyl Miglustat and its defined isomers are essential for analytical method development, process control, and regulatory compliance in Active Pharmaceutical Ingredient (API) manufacturing [2].

Why Generic Iminosugar Intermediates Cannot Substitute for Tribenzyl Miglustat in Regulated Workflows


Benzyl-protected Miglustat intermediates are not interchangeable commodities. The specific degree of benzylation—mono-, di-, tri-, or tetra-benzyl—dictates the compound's physicochemical properties (lipophilicity, solubility, chromatographic behavior), its synthetic utility as a precursor, and its identity as a process-related impurity or reference marker [1]. Tribenzyl Miglustat occupies a unique niche: it is sufficiently lipophilic (calculated XLogP3 for the analogous Tetrabenzyl Miglustat is 6.9) to facilitate organic-phase reactions and chromatographic purification, yet it retains a free hydroxyl handle for further derivatization or final deprotection to the active drug substance . Substituting a different benzylation state (e.g., Tetrabenzyl Miglustat, CAS 227932-82-3, MW 579.8) fundamentally alters molecular weight, retention time, and reactivity, rendering the substitute invalid for its intended analytical or synthetic purpose.

Quantitative Differentiation of Tribenzyl Miglustat: Comparative Data for Informed Procurement


Molecular Weight and Benzylation State: A Decisive Factor for Analytical Selectivity

Tribenzyl Miglustat possesses a molecular weight of 489.6 g/mol, placing it precisely between the di-benzyl (MW ~399.5) and tetra-benzyl (MW 579.8) protected intermediates . This distinct mass difference is critical for mass spectrometry (MS) and HPLC method development. In contrast, the active drug substance Miglustat has a molecular weight of 219.3 g/mol . The incremental mass of each benzyl group (90.1 g/mol) provides a unique MS signature that allows for unambiguous identification and quantification of this specific process intermediate or impurity in reaction monitoring and release testing [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Synthetic Utility: Tribenzyl Miglustat as a Penultimate Intermediate for Miglustat API

Tribenzyl Miglustat is the direct synthetic precursor to the active drug Miglustat via a single debenzylation step. The European Patent EP 3081555 A1 and US Patent 9,708,263 describe processes for preparing intermediates useful in the synthesis of Miglustat, where the protected intermediate (which can be Tribenzyl Miglustat) is subjected to catalytic hydrogenation to remove the benzyl protecting groups and yield the final API [1]. This contrasts with Tetrabenzyl Miglustat, which requires an additional deprotection step to reach the same Tribenzyl state, or Mono/Di-benzyl variants which are typically considered impurities or downstream products of incomplete deprotection . The process is designed to achieve high purity (>98%) of the final Miglustat API from this key intermediate .

Organic Synthesis Process Chemistry API Manufacturing

Role as a Defined Isomer and Process Impurity Reference Standard

Tribenzyl Miglustat and its specific isomers (e.g., Isomer 1 HCl, Isomer 2, Isomer 3) are supplied as fully characterized reference standards compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) [1]. These standards are essential for establishing traceability against pharmacopeial standards (USP or EP) during the synthesis and formulation stages of Miglustat drug product development [2]. In contrast, other benzyl-protected intermediates like Monobenzyl Miglustat are primarily noted as impurity markers in pharmaceutical formulations containing Miglustat .

Pharmaceutical Analysis Method Validation Regulatory Compliance

Lipophilicity and Chromatographic Behavior Differentiated by Benzyl Protection

The degree of benzyl protection directly influences the lipophilicity and chromatographic retention of the molecule. While experimental logP data for Tribenzyl Miglustat is not widely reported, the analogous Tetrabenzyl Miglustat has a calculated XLogP3 of 6.9 . By inference, Tribenzyl Miglustat, with one fewer benzyl group, will have a lower but still substantial logP (estimated XLogP3 range: 5.0–5.5), making it significantly more lipophilic than the parent Miglustat (calculated XLogP3: ~0.4) [1]. This difference is crucial for selecting appropriate chromatographic conditions (e.g., reversed-phase HPLC) and extraction solvents during process development and analysis.

Chromatography Physicochemical Characterization Drug Discovery

Target Selectivity Profile: Context from the Parent Drug Miglustat

As a protected form of Miglustat, Tribenzyl Miglustat is not directly active in enzymatic assays. However, the final deprotected drug, Miglustat, is a well-characterized inhibitor with a defined selectivity profile. Miglustat inhibits human Beta-glucosidase 2 (GBA2) with an IC50 of 14 nM, human Ceramide glucosyltransferase (UGCG) with an IC50 of 100 nM, and intestinal Sucrase-isomaltase with an IC50 of 500 nM [1]. The N-butyl-deoxynojirimycin scaffold, which is generated upon deprotection of Tribenzyl Miglustat, is a competitive inhibitor of ceramide glucosyltransferase with a reported Ki of 7.4 µM [2]. This established potency and selectivity of the final drug substance provide the rationale for using its protected intermediates in its synthesis.

Enzymology Pharmacology Inhibitor Selectivity

Defined Application Scenarios for Tribenzyl Miglustat Based on Differential Evidence


Process Chemistry and API Manufacturing: The Penultimate Intermediate

Chemical manufacturers and process R&D teams should select Tribenzyl Miglustat when scaling up the synthesis of Miglustat API. As established in Section 3, this compound is the direct precursor to Miglustat, requiring only a single, well-characterized debenzylation step (catalytic hydrogenation) [1]. Procuring this specific intermediate, rather than a less advanced precursor like Tetrabenzyl Miglustat, streamlines the manufacturing process by reducing the number of synthetic transformations, minimizing the potential for impurity generation, and improving overall process efficiency and yield.

Analytical Reference Standard for Method Development and QC

Pharmaceutical analytical laboratories performing method development, validation (AMV), or quality control (QC) for Miglustat drug substance or drug product must use a characterized Tribenzyl Miglustat reference standard. As demonstrated, this standard is essential for establishing traceability against pharmacopeial standards (USP or EP) and for accurately monitoring the key intermediate during reaction monitoring or for identifying and quantifying this specific process-related impurity [2]. Its distinct molecular weight and chromatographic properties, as quantified in Section 3, ensure method specificity and accuracy.

Process Impurity Profiling and Stability Studies

In formulation development and stability studies of Miglustat, Tribenzyl Miglustat serves as a specific marker for a process-related impurity. While Monobenzyl Miglustat is a known impurity marker, Tribenzyl Miglustat represents a different class of potential contaminant arising from incomplete deprotection of the penultimate intermediate . Analytical methods must be capable of resolving and quantifying this specific impurity, which requires a high-purity Tribenzyl Miglustat standard. Its use is critical for establishing impurity limits, conducting forced degradation studies, and ensuring the long-term stability of the drug product.

Synthetic Intermediate for Novel Iminosugar Derivatives

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the Miglustat scaffold can utilize Tribenzyl Miglustat as a versatile starting point for derivatization. The presence of a single free hydroxyl group on the piperidine ring, as noted in Section 2, provides a unique handle for selective functionalization (e.g., esterification, etherification, glycosylation) while the other positions remain protected. This allows for the generation of novel Miglustat analogs with modified physicochemical and pharmacological properties, a strategy supported by the established potency of the N-butyl-deoxynojirimycin core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tribenzyl Miglustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.